N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an iodophenyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Iodination of Aniline: The starting material, 2-iodoaniline, can be prepared by iodinating aniline using iodine and sodium bicarbonate in water.
Formation of Benzofuran Ring: The iodinated aniline is then subjected to a cyclization reaction to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex molecular architectures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form the benzofuran ring and other derivatives.
Iodine and Sodium Bicarbonate: Used for the iodination of aniline.
Carboxylic Acid Derivatives: Used in amide coupling reactions to introduce the carboxamide group.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions involving benzofuran derivatives.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodophenyl)-4-methylbenzenesulfonamide: Another iodophenyl derivative with similar chemical properties but different biological activities.
2,2,2-trifluoro-N-(2-iodophenyl)acetamide: A compound with a trifluoromethyl group instead of the benzofuran ring, used in similar synthetic applications.
Uniqueness
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. The combination of the iodophenyl group and the benzofuran ring makes it a versatile compound for various research applications .
Properties
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGFJQWPRYVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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